molecular formula C13H19N3O B8696477 (3-Aminophenyl)(4-ethyl-1-piperazinyl)methanone

(3-Aminophenyl)(4-ethyl-1-piperazinyl)methanone

Cat. No.: B8696477
M. Wt: 233.31 g/mol
InChI Key: SMJRVNIQVDLORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Aminophenyl)(4-ethyl-1-piperazinyl)methanone is an organic compound that features a phenyl group substituted with an amino group at the 3-position and a piperazine ring substituted with an ethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminophenyl)(4-ethyl-1-piperazinyl)methanone typically involves the reaction of 3-nitrobenzoyl chloride with 4-ethylpiperazine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include crystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(3-Aminophenyl)(4-ethyl-1-piperazinyl)methanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, alcohol derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

(3-Aminophenyl)(4-ethyl-1-piperazinyl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Aminophenyl)(4-ethyl-1-piperazinyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the piperazine ring can enhance the compound’s binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-phenyl)-(4-methyl-piperazin-1-yl)-methanone
  • (3-Amino-phenyl)-(4-propyl-piperazin-1-yl)-methanone
  • (3-Amino-phenyl)-(4-butyl-piperazin-1-yl)-methanone

Uniqueness

(3-Aminophenyl)(4-ethyl-1-piperazinyl)methanone is unique due to the specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. The ethyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

(3-aminophenyl)-(4-ethylpiperazin-1-yl)methanone

InChI

InChI=1S/C13H19N3O/c1-2-15-6-8-16(9-7-15)13(17)11-4-3-5-12(14)10-11/h3-5,10H,2,6-9,14H2,1H3

InChI Key

SMJRVNIQVDLORR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To methanol solution (5 ml) of (4-ethyl-piperazin-1-yl)-(3-nitro-phenyl)-methanone (365.3 mg) obtained in Step A, palladium black was added, followed by stirring at room temperature for 14 hours under a hydrogen gas atmosphere. This was filtered through Celite, and subsequently the solvent was distilled off under reduced pressure, to obtain the desired compound as a crude product (241.8 mg, 51%).
Quantity
365.3 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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